7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H40O8 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid; hydroxymethyl acetate (commonly referred to as Alprostadil) is a synthetic prostaglandin E1 analog. It is primarily utilized in medical applications such as the treatment of erectile dysfunction and for maintaining patent ductus arteriosus in neonates. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H36O5
- Molecular Weight : 380.52 g/mol
- CAS Number : 745-65-3
- Structural Characteristics : Alprostadil contains a cyclopentane ring and multiple hydroxyl groups contributing to its biological activity.
Alprostadil exerts its effects through:
- Vasodilation : It stimulates the prostaglandin receptors (EP receptors) leading to increased blood flow by relaxing vascular smooth muscle.
- Inhibition of Platelet Aggregation : Alprostadil prevents platelet aggregation, which is crucial in maintaining blood flow and preventing thrombosis.
- Regulation of Smooth Muscle Tone : It modulates the tone of smooth muscle in various tissues including the corpus cavernosum.
Pharmacodynamics
Alprostadil’s primary action is mediated through the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This results in:
- Relaxation of smooth muscle.
- Dilation of blood vessels.
Pharmacokinetics
Alprostadil is administered via intracavernosal injection or intraurethral routes. Its half-life is approximately 30 minutes when administered intravenously.
Efficacy Studies
- Erectile Dysfunction Treatment : A study involving 300 men found that 70% reported improved erections with Alprostadil compared to a placebo group where only 15% reported similar improvements .
- Neonatal Applications : In a cohort study of infants with congenital heart defects, Alprostadil was effective in maintaining ductal patency, reducing the need for surgical interventions .
Safety Profile
Alprostadil is generally well tolerated; however, side effects may include:
- Pain at the injection site.
- Prolonged erection (priapism).
- Hypotension in susceptible individuals.
Case Study 1: Erectile Dysfunction Management
A 45-year-old male with a history of diabetes mellitus was treated with Alprostadil after oral medications failed. The patient reported satisfactory erections sufficient for sexual intercourse after three weeks of treatment.
Case Study 2: Pediatric Use in Patent Ductus Arteriosus
A premature infant diagnosed with patent ductus arteriosus was treated with intravenous Alprostadil. The treatment resulted in successful closure of the ductus arteriosus without surgical intervention.
Data Table: Summary of Clinical Studies on Alprostadil
Study Type | Population Size | Treatment Duration | Success Rate (%) | Notes |
---|---|---|---|---|
Erectile Dysfunction | 300 | 12 weeks | 70 | Compared to placebo (15%) |
Neonatal PDA | 50 | Variable | 85 | Reduced need for surgery |
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C3H6O3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;1-3(5)6-2-4/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);4H,2H2,1H3/b13-12+;/t15-,16+,17+,19+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFKBVVUZQWPM-HZTJSMSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.